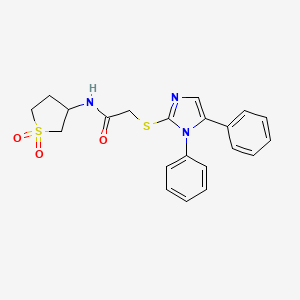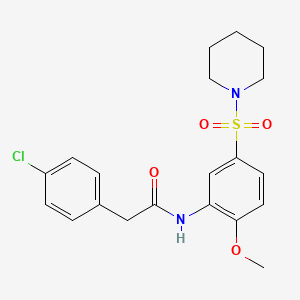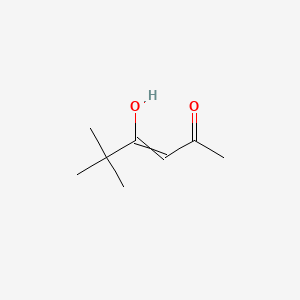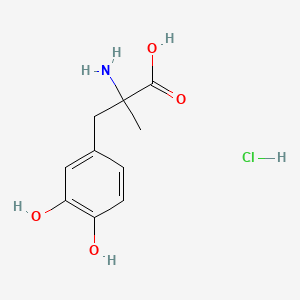
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with various biological targets and pathways.
Medicine
In medicinal chemistry, the compound can be explored as a potential drug candidate. Its imidazole moiety is known for its pharmacological activities, and modifications to its structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide: can be compared with other imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxidotetrahydrothiophenyl group. This unique structure may confer distinct chemical and biological properties compared to other imidazole derivatives.
Propriétés
Formule moléculaire |
C21H21N3O3S2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H21N3O3S2/c25-20(23-17-11-12-29(26,27)15-17)14-28-21-22-13-19(16-7-3-1-4-8-16)24(21)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2,(H,23,25) |
Clé InChI |
XZKKVDZEBCKMDO-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12506400.png)
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506406.png)
![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide](/img/structure/B12506411.png)
![5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12506420.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B12506422.png)



![N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506451.png)
amino}butanoic acid](/img/structure/B12506464.png)

![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)

![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506515.png)
